molecular formula C6H3F6N3 B1432022 3,6-Bis(trifluoromethyl)pyrazin-2-amine CAS No. 1803601-40-2

3,6-Bis(trifluoromethyl)pyrazin-2-amine

Cat. No. B1432022
M. Wt: 231.1 g/mol
InChI Key: CNARQPBWYWKYIY-UHFFFAOYSA-N
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Description

3,6-Bis(trifluoromethyl)pyrazin-2-amine is a chemical compound with the molecular formula C6H3F6N3 . It has a molecular weight of 231.1 g/mol .


Molecular Structure Analysis

The InChI code for 3,6-Bis(trifluoromethyl)pyrazin-2-amine is 1S/C6H3F6N3/c6-5 (7,8)3-4 (9)11-2-1-10-3/h1-2H, (H2,9,11) . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Multifunctional Ligand Synthesis

3,6-Bis(trifluoromethyl)pyrazin-2-amine is a key precursor in the development of multifunctional ligands. For instance, it has been used in the synthesis of difunctional pyrazole derivatives, which act as compartmental dinucleating ligand scaffolds. These scaffolds are instrumental in the controlled assembly of bimetallic complexes. Such complexes have potential applications in catalysis, magnetic materials, and molecular recognition. The versatility of 3,6-Bis(trifluoromethyl)pyrazin-2-amine allows for the attachment of various N-donor side arms through nucleophilic substitution reactions, thereby facilitating the creation of complex molecular architectures with tailored properties (Röder et al., 2001).

Metal Complex Formation

This compound plays a significant role in the study of metal-ligand interactions, which are crucial for understanding various biochemical processes and for the development of new materials. For example, the complex formation between amine-bearing bis-kojic acid derivatives and metal ions like Al(III) and Zn(II) has been explored. The study provides valuable insights into the coordination behaviors of ligands towards different metal ions, which is essential for the design of metal-based drugs and catalytic systems (Peana et al., 2015).

Green Chemistry Applications

In green chemistry, 3,6-Bis(trifluoromethyl)pyrazin-2-amine contributes to the development of environmentally friendly synthetic methods. For instance, it has been involved in chemodivergent, multicomponent domino reactions in aqueous media. These reactions facilitate the assembly of densely functionalized molecules from simple, acyclic starting materials, highlighting the compound's role in sustainable chemical synthesis (Prasanna et al., 2013).

Structural and Coordination Chemistry

The structural and coordination chemistry of compounds derived from 3,6-Bis(trifluoromethyl)pyrazin-2-amine is another area of significant interest. For example, studies on Lewis base adducts of bis(thiolato)lead(II) complexes reveal how amine coordination can influence the formation of monomeric, one-, and two-dimensional networks. These insights are valuable for the design of new materials with specific electronic or magnetic properties (Appleton et al., 2004).

properties

IUPAC Name

3,6-bis(trifluoromethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F6N3/c7-5(8,9)2-1-14-3(4(13)15-2)6(10,11)12/h1H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNARQPBWYWKYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)C(F)(F)F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F6N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Bis(trifluoromethyl)pyrazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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